molecular formula C23H35N3O4 B580416 Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate CAS No. 1248730-88-2

Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate

Cat. No. B580416
CAS RN: 1248730-88-2
M. Wt: 417.55
InChI Key: ALNSORIFMQKXTJ-UHFFFAOYSA-N
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Description

“Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1248730-88-2. It has a molecular weight of 417.55 and its IUPAC name is benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H35N3O4/c1-23(2,3)30-21(27)24-19-9-11-20(12-10-19)25-13-15-26(16-14-25)22(28)29-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,24,27) . This indicates that the compound has a complex structure with multiple functional groups, including a tert-butoxycarbonyl group, an amino group, and a piperazine ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

  • ACC1/2 Non-Selective Inhibitors : This compound has been involved in the synthesis of novel (4-piperidinyl)-piperazine derivatives, acting as potent ACC1/2 non-selective inhibitors. These inhibitors have shown potential in reducing hepatic de novo fatty acid synthesis, which is significant in metabolic studies (Chonan et al., 2011).

  • Synthesis of Biologically Active Compounds : The compound has been used as an important intermediate in synthesizing biologically active benzimidazole compounds. This highlights its role in the broader field of medicinal chemistry and drug development (Liu Ya-hu, 2010).

  • Synthesis of Amino- and Sulfanyl-Derivatives : It has been used in the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, which are significant in the study of organic compounds with potential biological activity (Nowak et al., 2015).

  • Synthesis of Novel Class of Piperazines : The compound has contributed to the synthesis and characterization of a novel class of 4-acyl-1-[2-aryl-1-diazenyl]piperazines, adding value to organic synthesis and chemical characterization studies (LittleVanessa Renee & VaughanKeith, 2014).

  • Macrocyclic Chelating Agents : It has been used in the synthesis of bifunctional tetraaza macrocycles, leading to the creation of chelating agents significant in bioconjugate chemistry (McMurry et al., 1992).

  • Anti-Malarial Agents : Its derivatives have shown anti-malarial activity, which is critical in the search for new therapeutics against malaria (Cunico et al., 2009).

  • Synthesis of Melamine Dendrimers : This compound is used in synthesizing novel meta-tri- and dimeric tetravalent N-substituted melamines with piperidin-4-yl groups, indicating its importance in supramolecular chemistry (Sacalis et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

properties

IUPAC Name

benzyl 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O4/c1-23(2,3)30-21(27)24-19-9-11-20(12-10-19)25-13-15-26(16-14-25)22(28)29-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNSORIFMQKXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735418
Record name Benzyl 4-{4-[(tert-butoxycarbonyl)amino]cyclohexyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate

CAS RN

1248730-88-2
Record name Benzyl 4-{4-[(tert-butoxycarbonyl)amino]cyclohexyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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